3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an amino group, a propanol group, and a dihydrobenzo dioxin moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol can be compared with similar compounds such as:
- (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol
- 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-(naphthalen-2-yl)propan-1-one
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
These compounds share structural similarities but differ in their functional groups and specific chemical properties
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-8(5-6-13)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,8,11,13H,5-7,12H2 |
InChI Key |
VZJKSASHNVIFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.